
2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine; methanesulfinylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzodiazoles are a class of organic compounds containing a benzene ring fused to a diazole ring . They are used in a wide variety of applications, including as intermediates in the synthesis of other organic compounds .
Synthesis Analysis
The synthesis of benzodiazoles often involves the reaction of o-phenylenediamine with carboxylic acids . The specific synthesis process for your compound might involve additional steps or different reagents, depending on the exact structure .Molecular Structure Analysis
Benzodiazoles have a bicyclic structure with a benzene ring fused to a diazole ring . The exact molecular structure of your compound would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis
Benzodiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that your compound can undergo would depend on its exact structure .Physical And Chemical Properties Analysis
Benzodiazoles are generally stable compounds that are resistant to oxidation and reduction . They are often solid at room temperature . The exact physical and chemical properties of your compound would depend on its specific structure .Aplicaciones Científicas De Investigación
2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine
Use in Chemical Research: This compound is available for scientific research at MilliporeSigma . It’s often used as a building block in the synthesis of more complex molecules .
Ferroportin Inhibitors: There’s a patent application for the use of similar compounds as ferroportin inhibitors . Ferroportin is a protein that exports iron from cells, and inhibiting it could be useful in treating diseases caused by a lack of hepcidin or iron metabolism disorders, particularly iron overload states, such as thalassemia, sickle cell disease, and hemochromatosis .
Methanesulfinylmethane (MSM)
Dietary Supplement: MSM has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent .
Joint/Muscle Pain Relief: A variety of health-specific outcome measures are improved with MSM supplementation, including joint/muscle pain .
Oxidative Stress Reduction: MSM supplementation has been shown to reduce oxidative stress .
Antioxidant Capacity Improvement: MSM can improve antioxidant capacity .
Treatment of Arthritis: Scientific literature suggests that MSM may have clinical applications for arthritis .
Treatment of Other Inflammatory Disorders: MSM may be used in the treatment of other inflammatory disorders such as interstitial cystitis, allergic rhinitis, and acute exercise-induced inflammation .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage.
Mode of Action
This could result in changes to the cell cycle and DNA repair mechanisms .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 can affect several biochemical pathways. These include the DNA damage response pathway, which is crucial for maintaining genomic stability. Downstream effects could include cell cycle arrest, apoptosis, or senescence .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These factors can significantly impact the bioavailability of the compound and its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with Serine/threonine-protein kinase Chk1. Potential outcomes could include cell cycle arrest, induction of apoptosis, or cellular senescence .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its target .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-phenyl-4H-1,4-benzothiazine;methylsulfinylmethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S.C2H6OS/c1-2-8-14(9-3-1)19-20(25-18-13-7-6-12-17(18)22-19)21-23-15-10-4-5-11-16(15)24-21;1-4(2)3/h1-13,22H,(H,23,24);1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZQYESPNFMBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.C1=CC=C(C=C1)C2=C(SC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4H-1,4-benzothiazine; methanesulfinylmethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

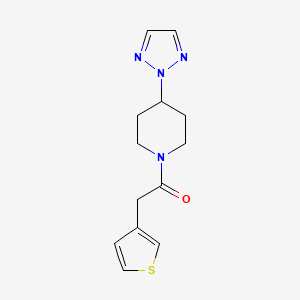
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2858614.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2858615.png)

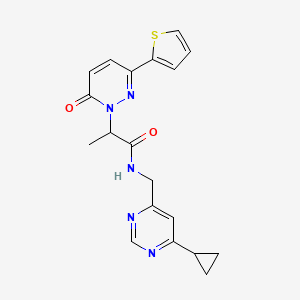
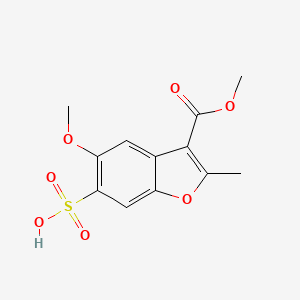
![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)
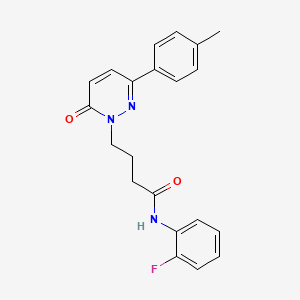
![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)

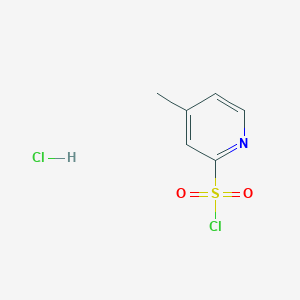
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)